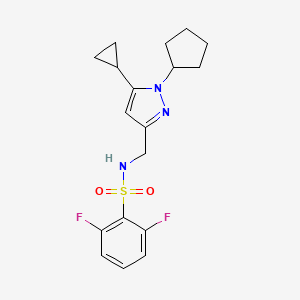![molecular formula C7H6N2O2 B2439853 2-アミノベンゾ[d]オキサゾール-6-オール CAS No. 1806576-91-9](/img/structure/B2439853.png)
2-アミノベンゾ[d]オキサゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of benzoxazole, featuring an amino group at the second position and a hydroxyl group at the sixth position
科学的研究の応用
2-Aminobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes
作用機序
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazoles have been reported to target the mechanistic target of rapamycin (mtor), a serine/threonine kinase . mTOR acts as a nutrient, energy, and redox sensor and is involved in the regulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mTOR pathway .
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Compounds that target mtor, like benzo[d]imidazo[2,1-b]thiazoles, affect the pi3k/akt/mtor pathway . This pathway is crucial for cell survival, growth, and proliferation .
Result of Action
Similar compounds have been reported to have antimicrobial, antioxidant, and anticancer properties .
Action Environment
A study has reported an environment-friendly and efficient procedure for synthesizing similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminophenol with phosgene, followed by cyclization in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of 2-Aminobenzo[d]oxazol-6-ol often employs microwave-assisted reactions to enhance efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-aminophenol and suitable reagents, such as cyanogen bromide or phosgene, under controlled conditions .
化学反応の分析
Types of Reactions: 2-Aminobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
類似化合物との比較
- 5-Bromo-4-fluorobenzo[d]oxazol-2-amine
- 2-Amino-1,3-benzoxazol-5-ylboronic acid hydrochloride
- 6-Methyl-2-aminobenzoxazol
- 6-Iodobenzo[d]oxazol-2-amine
- 5-Fluorobenzo[d]oxazol-2-amine
Comparison: Compared to these similar compounds, 2-Aminobenzo[d]oxazol-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzoxazole ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s specific substitution pattern contributes to its distinct biological activities and applications .
特性
IUPAC Name |
2-amino-1,3-benzoxazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVVLFDEVIVGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)
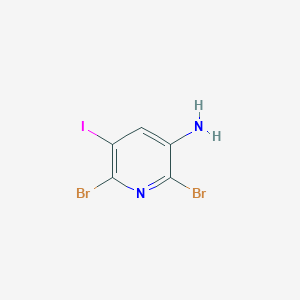
![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)
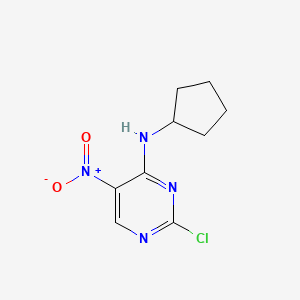
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)
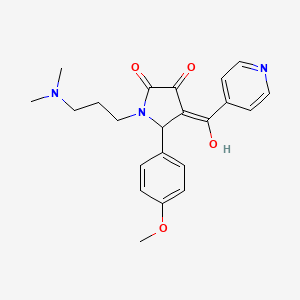
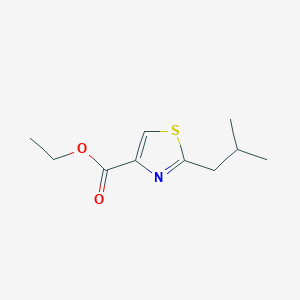

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2439787.png)
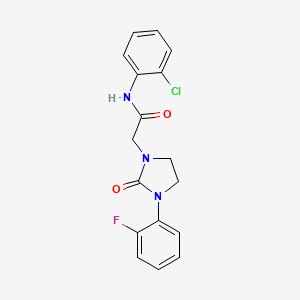
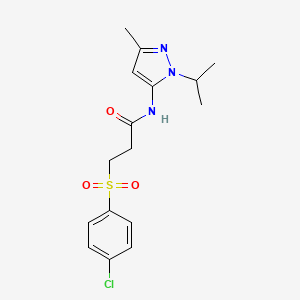
![3-(Thiophen-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2439792.png)
